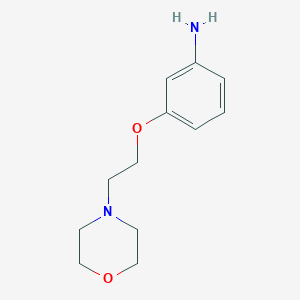

3-(2-Morpholin-4-ylethoxy)aniline

Vue d'ensemble

Description

3-(2-Morpholin-4-ylethoxy)aniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound 3-(2-Morpholin-4-ylethoxy)aniline has limited direct references in scientific literature, related compounds and their synthesis, structure, and properties provide valuable insights.

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Morpholin-4-ylethoxy)aniline often involves multistep reactions, including substitution reactions under specific conditions and coupling reactions like the Suzuki reaction. For example, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was synthesized through a substitution reaction followed by a Suzuki coupling, achieving an overall yield of 61.7% (Jiao Chun-l, 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, reveals specific interactions like intermolecular hydrogen bonds, which can significantly influence the compound's properties and behavior. The morpholine ring often adopts a chair conformation, indicative of its stability and influence on the overall molecular geometry (Yang Li et al., 2005).

Chemical Reactions and Properties

Compounds containing morpholine groups and aniline substructures participate in a variety of chemical reactions, including aza-Diels–Alder reactions, and exhibit a range of chemical properties such as the ability to form complexes with metals. For instance, copper(II) complexes derived from morpholin-4-ylethylimino compounds have been synthesized, showcasing the versatility and reactivity of morpholine-containing ligands (Z. Hang et al., 2011).

Physical Properties Analysis

The physical properties of morpholine derivatives, including 3-(2-Morpholin-4-ylethoxy)aniline-like compounds, are influenced by their molecular structure. For instance, the presence of morpholine and aniline groups can affect solubility, boiling points, and melting points, which are crucial for their application in synthesis and material development.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles or electrophiles, acidity or basicity of the aniline nitrogen, and the potential for forming hydrogen bonds or π-π interactions, are central to understanding the behavior and applications of these compounds. These properties are directly related to the compound's molecular structure and substituent effects.

For more comprehensive information and further reading on related compounds and their properties, you can explore the following references:

Applications De Recherche Scientifique

Kinase Inhibition

3-(2-Morpholin-4-ylethoxy)aniline derivatives have been optimized as potent inhibitors of Src kinase activity. Studies have demonstrated increased inhibition of Src kinase activity and Src-mediated cell proliferation through the modification of these compounds. Such derivatives are considered promising for targeting cancerous cells due to their selective inhibition properties against Src over non-Src family kinases, showcasing potential in cancer treatment strategies (Boschelli et al., 2001).

Antimicrobial Activity

Research on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives has uncovered significant antimicrobial efficacy against various bacterial and fungal strains. These compounds have been synthesized and evaluated for their potential in treating infections, demonstrating notable activity in molecular docking studies as well (Subhash & Bhaskar, 2020).

Potential Anticancer Agents

Phthalocyanines substituted with 3-(2-Morpholin-4-ylethoxy)ethoxy groups have shown promising results as potential anticancer agents. Their interactions with DNA and inhibition of topoisomerase I enzyme suggest these compounds could be effective in cancer therapy through mechanisms such as DNA intercalation and photocleavage activities (Barut et al., 2016).

Synthesis and Evaluation for Medical Applications

Novel compounds containing morpholine/piperidine groups have been synthesized using s-triazine as a scaffold, showing higher activity against breast cancer cells compared to colon cancer cells. These findings highlight the potential for these compounds in developing therapeutic drugs for treating hormone receptor-positive breast cancer (Malebari et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-morpholin-4-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOWCFUJSYGZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424560 | |

| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Morpholin-4-ylethoxy)aniline | |

CAS RN |

112677-72-2 | |

| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

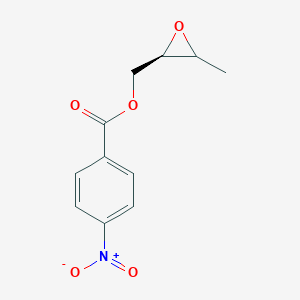

Synthesis routes and methods I

Procedure details

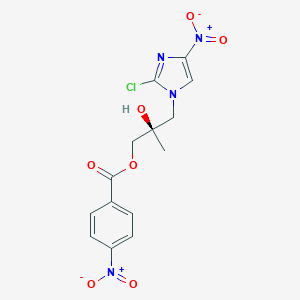

Synthesis routes and methods II

Procedure details

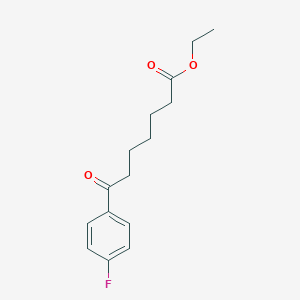

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)